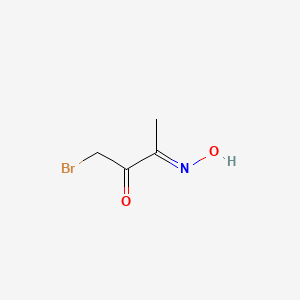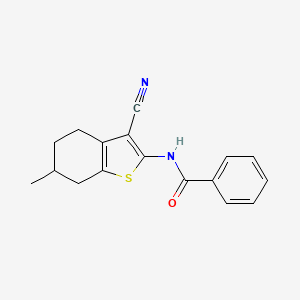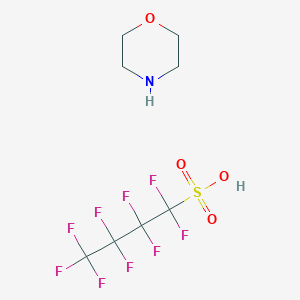
4,4'-Methylenebis(6-tert-butyl-m-cresol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(6-tert-butyl-m-cresol) is an organic compound with the molecular formula C23H32O2 and a molecular weight of 340.4990 g/mol . It is also known by other names such as Phenol, 4,4’-methylenebis[2-(1,1-dimethylethyl)-6-methyl-] and o-Cresol, 4,4’-methylenebis[6-tert-butyl-] . This compound is widely used as an antioxidant in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(6-tert-butyl-m-cresol) can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions . The reaction typically involves the formation of a methylene bridge between two phenolic units, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(6-tert-butyl-m-cresol) often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(6-tert-butyl-m-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(6-tert-butyl-m-cresol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in medical devices and pharmaceuticals.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials.
Wirkmechanismus
The antioxidant activity of 4,4’-Methylenebis(6-tert-butyl-m-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative degradation. The compound interacts with reactive oxygen species and other free radicals, stabilizing them and preventing further chain reactions that lead to oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure but with different substitution patterns on the aromatic rings.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Contains a butylidene bridge instead of a methylene bridge.
Uniqueness
4,4’-Methylenebis(6-tert-butyl-m-cresol) is unique due to its specific substitution pattern and the presence of tert-butyl groups, which enhance its antioxidant properties and stability. Its ability to effectively stabilize polymers and prevent oxidative degradation makes it a valuable compound in various industrial applications .
Eigenschaften
CAS-Nummer |
2872-08-4 |
|---|---|
Molekularformel |
C23H32O2 |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
2-tert-butyl-4-[(5-tert-butyl-4-hydroxy-2-methylphenyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C23H32O2/c1-14-9-20(24)18(22(3,4)5)12-16(14)11-17-13-19(23(6,7)8)21(25)10-15(17)2/h9-10,12-13,24-25H,11H2,1-8H3 |
InChI-Schlüssel |
CBPMAFPTGJZUSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)



![4-(Hydroxymethyl)phenyl methyl Sulfide; 4-(Methylmercapto)benzyl alcohol; 4-(Methylthio)benzyl alcohol; 4-Methylsulfanylbenzyl alcohol; [4-(Methylsulfanyl)phenyl]methanol; p-(Methylthio)benzyl alcohol](/img/structure/B13820699.png)
![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)

